n-Carbamoyl-2-cyano-3-cyclohexylbutanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Carbamoyl-2-cyano-3-cyclohexylbutanamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalytic methods. These methods utilize enzymes to catalyze the reaction, offering advantages such as mild reaction conditions and low environmental impact . The use of deep learning approaches to enhance the enzymatic activity and stability of the enzymes involved in the production process has also been explored .
Chemical Reactions Analysis
Types of Reactions: n-Carbamoyl-2-cyano-3-cyclohexylbutanamide undergoes various chemical reactions, including nucleophilic addition, oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the cyano and carbamoyl groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include Lewis acids, visible-light-mediated catalysts, and transition metal catalysts . These reagents facilitate the formation of carbamoyl radicals, which can then undergo further reactions to form various products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with nucleophiles can lead to the formation of amine derivatives, while oxidation reactions can yield carbonyl-containing compounds .
Scientific Research Applications
n-Carbamoyl-2-cyano-3-cyclohexylbutanamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds. In biology, it can be used to study enzyme-catalyzed reactions and the effects of different reaction conditions on enzyme activity . In medicine, the compound’s derivatives may have potential therapeutic applications due to their ability to interact with biological targets .
Mechanism of Action
The mechanism of action of n-Carbamoyl-2-cyano-3-cyclohexylbutanamide involves its interaction with molecular targets through the carbamoyl and cyano groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function . The compound’s effects are mediated through pathways involving the formation of reactive intermediates, such as carbamoyl radicals .
Comparison with Similar Compounds
n-Carbamoyl-2-cyano-3-cyclohexylbutanamide can be compared with other carbamoyl derivatives, such as N-carbamoyl imines and α-amino carbonyl compounds . These compounds share similar structural features but differ in their reactivity and applications. For example, N-carbamoyl imines are useful in enantioselective synthesis due to their increased reactivity toward nucleophiles . In contrast, α-amino carbonyl compounds are important in drug design due to their ability to modulate the basicity of alkylamines .
Similar Compounds
- N-carbamoyl imines
- α-amino carbonyl compounds
- N-carbamoyl-alpha amino acids
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
28811-75-8 |
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Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-carbamoyl-2-cyano-3-cyclohexylbutanamide |
InChI |
InChI=1S/C12H19N3O2/c1-8(9-5-3-2-4-6-9)10(7-13)11(16)15-12(14)17/h8-10H,2-6H2,1H3,(H3,14,15,16,17) |
InChI Key |
BTOCSVZQLWKORC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)C(C#N)C(=O)NC(=O)N |
Origin of Product |
United States |
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